2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Description
2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a dihydropyrimidine derivative characterized by a pyrimidine ring substituted with a butyl group at position 2, a methyl group at position 4, a carbonyl group at position 6, and an acetic acid moiety at position 4. This compound serves as a key structural motif in medicinal chemistry, particularly in the synthesis of pharmaceuticals and their impurities. For instance, it is structurally related to intermediates and impurities of Fimasartan, an angiotensin II receptor antagonist used for hypertension treatment .
The carboxylic acid group at position 5 enhances polarity, influencing solubility and pharmacokinetic properties. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol (calculated).
Properties
CAS No. |
1315478-16-0 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Under acidic conditions (e.g., HCl or acetic acid), the aldehyde undergoes nucleophilic attack by urea, forming an imine intermediate. Subsequent cyclization with ethyl acetoacetate yields the dihydropyrimidinone core. For the target compound, post-synthetic carboxylation introduces the acetic acid moiety at the 5-position of the pyrimidine ring.
Key Parameters:
| Parameter | Typical Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Optimizes cyclization |
| Reaction Time | 6–24 hours | Prevents decomposition |
| Catalyst | Acetic acid (5–10 mol%) | Enhances imine formation |
| Solvent | Ethanol or DMSO | Improves solubility |
Yields range from 45% to 68% under these conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. A modified protocol involves:
Step 1: Kornblum Oxidation
Benzyl halides are oxidized to aldehydes using dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, 15 minutes).
Step 2: One-Pot Biginelli Reaction
The in-situ-generated aldehyde reacts with urea and ethyl acetoacetate in DMSO without additional catalysts. Microwave conditions (100°C, 20 minutes) achieve 85–90% conversion with minimal byproducts.
Advantages:
-
Faster kinetics : 20 minutes vs. 24 hours (classical)
-
Higher purity : Reduced side reactions due to uniform heating
Functionalization of Pyrimidine Intermediates
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 72 | 98 |
| Carboxylation | 65 | 95 |
Industrial-Scale Manufacturing
Large-scale production employs continuous flow reactors to address exothermicity and mixing challenges:
Protocol:
-
Reactants : Urea (1.2 equiv), butyraldehyde (1.0 equiv), ethyl acetoacetate (1.5 equiv)
-
Solvent : DMSO/water (9:1 v/v)
-
Residence Time : 30 minutes at 90°C
Analytical Validation
Purity Assessment
Stability Studies
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH (1 month) | <2 |
| Light exposure (14 days) | 5 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Synthesis Intermediate
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is notably associated with Fimasartan, a non-peptide angiotensin II receptor antagonist used for treating hypertension and heart failure. The compound's structure allows for modifications that enhance the pharmacological properties of the final drug product.
2. Antihypertensive Agents
Research indicates that derivatives of this compound exhibit antihypertensive effects. The modification of its structure can lead to improved efficacy and reduced side effects in treating high blood pressure. Studies have shown that certain derivatives maintain or enhance activity while minimizing adverse reactions .
Biological Activities
1. Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain formulations containing this acid demonstrate activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Studies
1. Synthesis of Fimasartan
A notable case study involves the synthesis of Fimasartan using this compound as an intermediate. The process highlights the compound's utility in producing effective antihypertensive medications while also showcasing the importance of optimizing synthetic pathways for efficiency and yield .
2. Development of Antioxidant Formulations
Another study explored the incorporation of this compound into antioxidant formulations aimed at reducing oxidative stress in diabetic patients. The results indicated significant improvements in oxidative markers, supporting further research into its application in nutraceuticals and functional foods .
Mechanism of Action
The mechanism by which 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exerts its effects is likely related to its interaction with biological macromolecules. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to interact with enzymes and receptors involved in nucleic acid metabolism. This interaction could inhibit or modulate the activity of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of dihydropyrimidine derivatives allows for extensive comparisons. Below is an analysis of key analogs:
Ethyl 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- CAS No.: 503155-65-5
- Molecular Formula : C₁₃H₂₀N₂O₃
- Molecular Weight : 252.31 g/mol
- Key Differences : The ethyl ester group replaces the carboxylic acid, reducing polarity and enhancing lipophilicity. This modification is typical in prodrug design to improve membrane permeability, with subsequent hydrolysis to the active acid form in vivo.
- Applications : Used as a reference material in Proxymetacaine synthesis and regulatory filings (e.g., ANDA, NDA) .
2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide (Fimasartan Impurity A)
- CAS No.: 1315478-13-7
- Molecular Formula : C₁₃H₂₁N₃O₂
- Molecular Weight : 251.32 g/mol
- This impacts receptor binding and metabolic stability.
- Applications : Identified as a critical impurity in Fimasartan, necessitating rigorous analytical monitoring during drug production .
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic Acid
- CAS No.: 1118787-12-4
- Molecular Formula : C₁₂H₁₁N₃O₃
- Molecular Weight : 245.24 g/mol
- Applications : Used in research for structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitors or anti-inflammatory agents .
2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic Acid
- CAS No.: 897006-87-0
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- This modification may reduce metabolic clearance compared to the butyl analog.
Structural and Functional Comparison Table
Biological Activity
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anti-inflammatory effects, along with relevant case studies and research findings.
The compound features a molecular formula of and a molecular weight of approximately 251.32 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 251.32 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 61.8 Ų |
Antibacterial Activity
Research indicates that derivatives of dihydropyrimidines, including the target compound, exhibit promising antibacterial properties. A study demonstrated that related compounds showed significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 2.5 μg/mL for one derivative, outperforming standard antibiotics like ciprofloxacin (MIC of 10 μg/mL) . This suggests that modifications in the pyrimidine structure can enhance antibacterial effectiveness.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been evaluated using the egg albumin denaturation method. One derivative demonstrated an inhibition rate of 75.42% at a concentration of 31.25 μg/mL, significantly higher than the standard aceclofenac, which showed only 5.50% inhibition at the same concentration . This indicates that structural modifications can lead to enhanced anti-inflammatory effects.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between synthesized compounds and bacterial enzymes like dihydropteroate synthetase (DHPS). These studies revealed promising binding affinities, suggesting that these compounds could serve as effective inhibitors .
In Vivo Studies
In vivo studies using chick chorioallantoic membrane assays indicated that certain derivatives effectively blocked angiogenesis and tumor growth, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-keto esters. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalysts like acetic acid or p-toluenesulfonic acid. Design of Experiments (DoE) approaches, such as factorial designs, can systematically optimize reaction time, stoichiometry, and temperature to maximize yield . For example, fractional factorial designs reduce the number of trials while accounting for interactions between variables like pH and catalyst loading.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation, particularly to resolve signals from the dihydropyrimidinone ring and acetic acid moiety. Purity assessment requires HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phases like acetonitrile/water (0.1% TFA). Regulatory-grade characterization should follow pharmacopeial guidelines, including residual solvent analysis via GC-MS and quantification by qNMR .
Q. How should researchers evaluate the hydrolytic stability of the compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., phosphate buffer pH 7.4 at 37°C). Monitor degradation kinetics via HPLC over 24–72 hours. Quantify degradation products (e.g., ring-opened intermediates) using LC-MS. For mechanistic insights, employ density functional theory (DFT) calculations to predict vulnerable sites in the molecule, such as the lactam ring or ester linkages .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins, such as enzymes or receptors. Focus on modifying the 2-butyl or 4-methyl substituents to improve hydrophobic interactions. Quantum mechanical calculations (e.g., Gaussian) assess electronic effects on reactivity. For example, introducing electron-withdrawing groups at the pyrimidine ring may enhance electrophilicity for covalent binding .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols using guidelines like OECD 423 for cytotoxicity. Perform meta-analyses of published data to identify confounding factors (e.g., impurity profiles or stereochemical inconsistencies). Orthogonal assays, such as SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA), validate target engagement .
Q. What strategies exist for modifying the pyrimidine ring to improve pharmacokinetic properties?
- Methodological Answer : Substituent engineering can modulate lipophilicity (logP) and solubility. For instance:
- Replace the 2-butyl group with a fluorinated alkyl chain to enhance metabolic stability.
- Introduce polar groups (e.g., hydroxyl or amine) at the 4-methyl position to improve aqueous solubility.
- Use prodrug approaches, such as esterification of the acetic acid moiety, to enhance bioavailability.
Validate modifications using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
Q. How can researchers integrate this compound into multi-target drug discovery pipelines?
- Methodological Answer : Employ polypharmacology screening via kinase or GPCR panels to identify off-target effects. Network pharmacology models (e.g., Cytoscape) map interactions between the compound and disease-associated pathways. For synergistic effects, combine with inhibitors of efflux pumps (e.g., P-gp) to overcome resistance in cancer or microbial models. Feedback loops between experimental data and computational predictions refine multi-target hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
